molecular formula C25H37N3O8 B141117 ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate CAS No. 127132-36-9

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate

Cat. No.: B141117
CAS No.: 127132-36-9
M. Wt: 507.6 g/mol
InChI Key: ZXKKTNUOAWZYSC-KRPQAPJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H37N3O8 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

127132-36-9

Molecular Formula

C25H37N3O8

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate

InChI

InChI=1S/C25H37N3O8/c1-7-33-23(31)20(12-17-8-10-18(11-9-17)34-13-19-14-35-19)28-22(30)15(2)26-21(29)16(3)27-24(32)36-25(4,5)6/h8-11,15-16,19-20H,7,12-14H2,1-6H3,(H,26,29)(H,27,32)(H,28,30)/t15-,16-,19?,20-/m0/s1

InChI Key

ZXKKTNUOAWZYSC-KRPQAPJTSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)OCC2CO2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC2CO2)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC2CO2)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C

sequence

AAX

Synonyms

Boc-AAET
Boc-Ala-Ala-O'-(2,3-epoxypropyl)-Tyr-ethyl ester
N-(tert-butoxycarbonyl)alanyl-alanyl-O'-(2,3-epoxypropyl)tyrosine ethyl este

Origin of Product

United States

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